N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a structurally complex molecule featuring a tetrahydro-2H-pyran (THP) core substituted with a 4-methoxyphenyl group at the 4-position. A methylene bridge connects the THP moiety to an acetamide group, which is further linked to a 4-oxo-3-isopropyl-3,4-dihydrophthalazin-1-yl substituent.
The compound’s synthesis likely involves multi-step protocols, such as condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with activated carbonyl derivatives (e.g., oxalates or succinamic acids), as seen in analogous syntheses of related amides . The THP ring’s conformational rigidity and methoxyphenyl substituent may enhance metabolic stability compared to simpler aliphatic or aromatic scaffolds .
Properties
Molecular Formula |
C26H31N3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C26H31N3O4/c1-18(2)29-25(31)22-7-5-4-6-21(22)23(28-29)16-24(30)27-17-26(12-14-33-15-13-26)19-8-10-20(32-3)11-9-19/h4-11,18H,12-17H2,1-3H3,(H,27,30) |
InChI Key |
XIIPIQXMZLCFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves multiple steps. One common approach is the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with diethyl oxalate to form ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate. This intermediate is then reacted with various nonaromatic amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinones, dihydrophthalazines, and substituted tetrahydropyran derivatives, which can be further utilized in various applications.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]-4-nitrobenzamide (CAS: 690692-31-0)
- Structure: Shares the THP-4-methoxyphenyl-methyl backbone but substitutes the phthalazinone-acetamide with a nitrobenzamide group.
- However, the nitro group may reduce bioavailability due to higher polarity .
- Synthetic Route: Prepared via amide coupling of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with nitrobenzoyl chloride, contrasting with the target compound’s phthalazinone-linked acetamide formation .
2.1.2 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS: 1421848-11-4)
- Structure : Features dual THP-methyl groups attached to a thiazole-pyrazole core.
- Properties : The thiazole and pyrazole rings enhance π-π stacking and metal coordination, which are absent in the target compound. The fluorophenyl group improves metabolic stability but may reduce solubility compared to the methoxyphenyl group .
- Applications: Likely optimized for kinase inhibition due to heterocyclic motifs, whereas the target compound’s phthalazinone could target oxidoreductases or proteases .
Functional Analogues
2.2.1 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a dichlorophenylacetamide linked to a pyrazolone ring.
- The pyrazolone ring allows for tautomerism, enabling diverse binding modes, unlike the rigid phthalazinone .
- Crystallography: Exhibits N–H⋯O hydrogen-bonded dimers (R22(10) motif), a feature the target compound may share due to its amide and phthalazinone carbonyl groups .
2.2.2 N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structure : Combines imidazole, pyridine, and sulfinyl groups with an acetamide linker.
- The fluorophenyl and imidazole groups enhance target affinity but may increase off-target effects compared to the target compound’s phthalazinone .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The target compound’s THP-methoxyphenyl scaffold is versatile, enabling modifications at the acetamide and phthalazinone positions for structure-activity relationship (SAR) studies .
- Pharmacokinetics : The methoxyphenyl group may offer better solubility than fluorophenyl or dichlorophenyl analogues, while the isopropyl group balances lipophilicity .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.5 g/mol. Its structure incorporates several pharmacologically relevant moieties, including an indole core and a tetrahydropyran ring, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its structural components:
-
Indole Moiety : Compounds containing indole structures are frequently associated with various pharmacological activities, including:
- Anti-inflammatory properties : Indoles have been shown to inhibit inflammatory pathways.
- Anticancer effects : The interaction of indoles with serotonin receptors suggests potential applications in cancer therapy.
- Tetrahydropyran Ring : This cyclic structure contributes to the compound’s ability to modulate enzyme activity and interact with biological targets.
- Acetamide Group : The presence of the acetamide functional group enhances solubility and bioavailability, which are crucial for therapeutic efficacy.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, thereby modulating immune responses.
Case Studies
- Screening of Drug Libraries : A study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results highlighted this compound as a lead candidate due to its potent cytotoxicity against various cancer cell lines .
- Mechanistic Studies : Further investigations into the mechanisms underlying its biological activity revealed that the compound interacts with specific receptors involved in apoptosis pathways, enhancing its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
